4-Formylbicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure, which is part of the bicyclo[2.2.2]octane family. This compound features both a formyl group and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis. The molecular formula for this compound is with a molecular weight of 182.22 g/mol .
The synthesis of 4-formylbicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several methods:
For example, one synthesis route involves heating a mixture of starting materials in acetic acid with sulfuric acid as a catalyst, followed by distillation to concentrate the product . The reaction conditions are optimized for yield and purity, often requiring inert atmospheres to prevent unwanted side reactions.
The molecular structure of 4-formylbicyclo[2.2.2]octane-1-carboxylic acid features a bicyclic framework with two fused cyclopropane rings and functional groups that confer reactivity:
The compound's structural formula can be represented as follows:
The InChI key for this compound is provided for database searches: InChI=1S/C10H14O3/c11-9(12)8-6-7(8)3-4-10(5-7)1-2/h7H,1-6H2,(H,11,12) .
4-Formylbicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions:
These reactions are often carried out under mild conditions to ensure high selectivity and yield, making the compound suitable for further synthetic applications.
The mechanism of action for 4-formylbicyclo[2.2.2]octane-1-carboxylic acid involves its reactivity due to the presence of both the formyl and carboxylic acid groups:
These interactions make it valuable for exploring biochemical mechanisms or developing new pharmaceutical agents .
Relevant data regarding thermodynamic properties or specific reactivity profiles may be found in specialized chemical databases .
4-Formylbicyclo[2.2.2]octane-1-carboxylic acid has several notable applications:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7